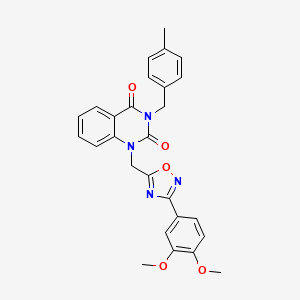
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and the implications for therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves multiple steps including the formation of the quinazoline core followed by functionalization at various positions. The specific compound is synthesized through a multi-component reaction that introduces both oxadiazole and phenyl substituents onto the quinazoline backbone. This structural complexity is essential for enhancing biological activity.
Table 1: Structural Characteristics of the Compound
| Component | Description |
|---|---|
| Quinazoline Core | 2,4-dione moiety |
| Oxadiazole Substituent | 1,2,4-oxadiazol-5-yl |
| Aromatic Substituent | 3-(3,4-dimethoxyphenyl) |
| Additional Substituent | 4-methylbenzyl |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the agar well diffusion method. The results showed moderate activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition Zones : The compound displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : MIC values were found to be approximately 75–80 mg/mL for the tested strains .
Anticancer Activity
The quinazoline scaffold has been associated with anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
Case Studies:
- HepG2 Cell Line : The compound demonstrated an IC50 value of approximately 35 μM against HepG2 liver cancer cells.
- MCF-7 Cell Line : Similar evaluations indicated promising results with IC50 values comparable to established anticancer drugs .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against:
- α-Amylase and α-Glucosidase : This suggests potential applications in managing diabetes by inhibiting carbohydrate digestion enzymes .
Table 2: Biological Activities and Corresponding IC50 Values
| Biological Activity | Target Cell Line/Enzyme | IC50 Value (μM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 75–80 |
| Anticancer | HepG2 | 35 |
| Anticancer | MCF-7 | Comparable to Doxorubicin |
| Enzyme Inhibition | α-Amylase | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity. The introduction of oxadiazole moieties has been linked to enhanced potency against microbial strains and improved anticancer efficacy.
Eigenschaften
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-21(20)30(27(31)33)16-24-28-25(29-36-24)19-12-13-22(34-2)23(14-19)35-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZYVZUBKCYCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














